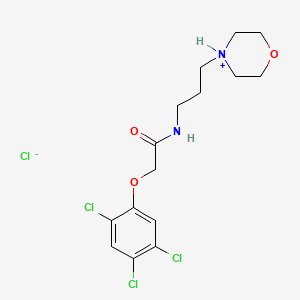![molecular formula C16H18O2Se2 B13788305 Bis[(4-methoxyphenyl)methyl]diselane CAS No. 62212-22-0](/img/structure/B13788305.png)
Bis[(4-methoxyphenyl)methyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-methoxyphenyl)methyl]diselane, also known as 1,2-bis(4-methoxyphenyl)diselane, is an organoselenium compound with the molecular formula C14H14O2Se2. It is characterized by the presence of two selenium atoms bonded to two 4-methoxyphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]diselane typically involves the reaction of selenium powder with 4-methoxybenzyl chloride in the presence of a base such as potassium hydroxide (KOH) in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, usually argon, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-methoxyphenyl)methyl]diselane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The selenium atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Bis[(4-methoxyphenyl)methyl]diselane has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Studied for its potential anticancer and chemopreventive activities due to its ability to modulate redox processes.
Wirkmechanismus
The mechanism of action of Bis[(4-methoxyphenyl)methyl]diselane involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as a redox modulator. This property is particularly important in biological systems, where redox balance is crucial for cellular function. The compound can interact with various molecular targets, including enzymes and proteins involved in redox processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-bis(4-methylbenzyl)diselane
- 1,2-bis(4-(trifluoromethoxy)phenyl)diselane
- Ebselen (a well-known organoselenium compound with antioxidant properties)
Uniqueness
Bis[(4-methoxyphenyl)methyl]diselane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and potentially its interaction with biological targets compared to other diselanes .
Eigenschaften
CAS-Nummer |
62212-22-0 |
|---|---|
Molekularformel |
C16H18O2Se2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
1-methoxy-4-[[(4-methoxyphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2Se2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
QSPHZVOKLRCJMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[Se][Se]CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



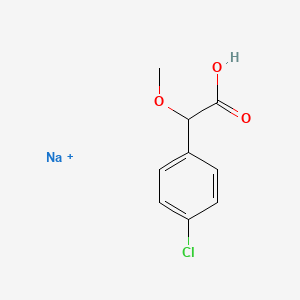
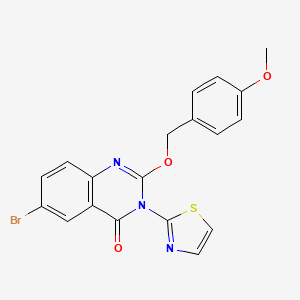
![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)


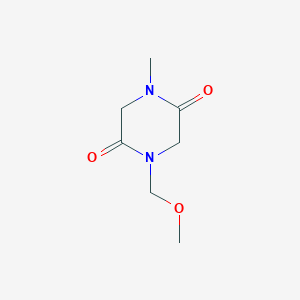
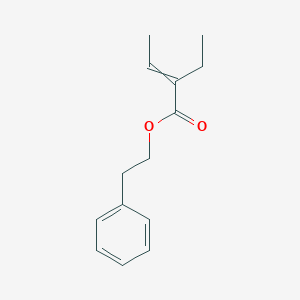
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
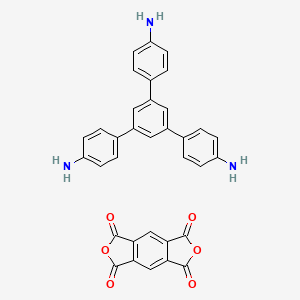
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)


